N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4
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Overview
Description
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is a deuterated form of Lansoprazole, a proton pump inhibitor drug used to treat gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is similar to that of Lansoprazole. It works by inhibiting the proton pump in the parietal cells of the stomach, thereby reducing the secretion of gastric acid. This leads to a decrease in the acidity of the stomach, which can help alleviate acid-related disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 are similar to those of Lansoprazole. It can reduce the secretion of gastric acid, which can help alleviate acid-related disorders. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 in lab experiments include its deuterated form, which can be used as a tracer in pharmacokinetic and drug metabolism studies. It also has similar biochemical and physiological effects as Lansoprazole, which can be useful in studying the mechanism of action of proton pump inhibitors.
The limitations of using N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 in lab experiments include its high cost and limited availability. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the use of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 in scientific research. It can be used as a tool in studying the pharmacokinetics and drug metabolism of proton pump inhibitors. It can also be studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, new synthesis methods can be developed to improve the availability and cost of this compound.
Conclusion
In conclusion, N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is a deuterated form of Lansoprazole that has been extensively studied for its potential therapeutic applications in various diseases. It works by inhibiting the proton pump in the parietal cells of the stomach, thereby reducing the secretion of gastric acid. Its advantages and limitations for lab experiments have been discussed, and several future directions for its use in scientific research have been identified.
Synthesis Methods
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 involves the deuterium exchange of the hydrogen atoms at the 2 and 6 positions of Lansoprazole. This process is achieved by using deuterated reagents in the presence of a catalyst. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 has been extensively used in scientific research for various applications. It has been studied as a potential therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been used as a tool in pharmacokinetic and drug metabolism studies.
properties
IUPAC Name |
4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F6N4O3S/c1-15-18(32-9-7-21(15)37-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)39(36)12-19-16(2)22(8-10-33-19)38-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWVDDXKNHBOLX-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(N2CC3=NC=CC(=C3C)OCC(F)(F)F)S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F6N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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